![molecular formula C26H28O2S B13746788 Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester CAS No. 10271-31-5](/img/structure/B13746788.png)
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C24H26O2S It is known for its unique structure, which includes a triphenylmethylthio group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid derivatives with triphenylmethylthiol and tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethylthio group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The triphenylmethylthio group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a triphenylmethylthio group.
Propanoic acid, 3-[(hydroxyphosphinyl)-, 1,1-dimethylethyl ester: Contains a hydroxyphosphinyl group instead of a triphenylmethylthio group.
Uniqueness
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is unique due to its triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and ability to participate in specific interactions, making it valuable for various applications in research and industry .
Properties
CAS No. |
10271-31-5 |
|---|---|
Molecular Formula |
C26H28O2S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
tert-butyl 3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H28O2S/c1-25(2,3)28-24(27)19-20-29-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
InChI Key |
ZDBVFOQVCOQLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


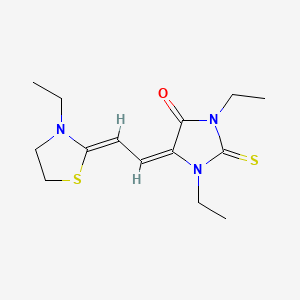



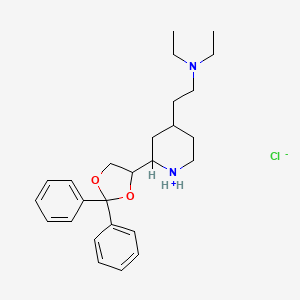
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
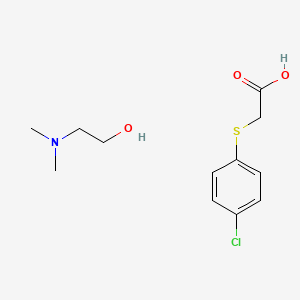
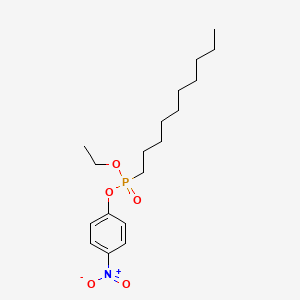

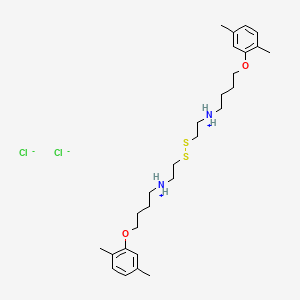
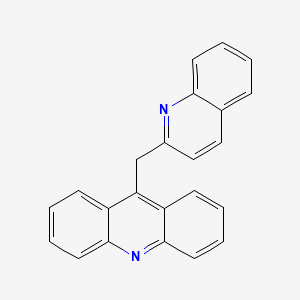
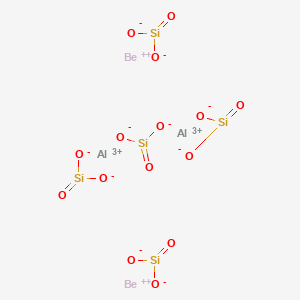
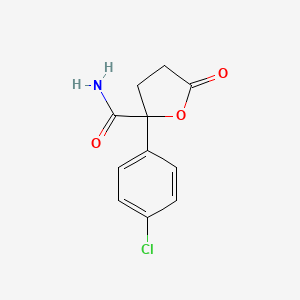
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
